Cas no 158009-03-1 (S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride)

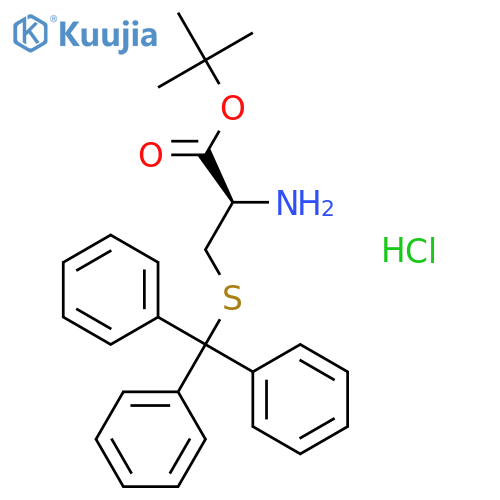

158009-03-1 structure

商品名:S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride

CAS番号:158009-03-1

MF:C26H30ClNO2S

メガワット:456.039905071259

MDL:MFCD21363202

CID:2162818

PubChem ID:69052281

S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride 化学的及び物理的性質

名前と識別子

-

- H-l-cys(trt)-otbu*hcl

- H-Cys(Trt)-OtBu.HCl

- H-Cys(Trt)-OtBu·HCl

- H-L-CYS(TRT)-OTBU HCl

- BS-27461

- S-Trityl-L-cysteine t-butyl ester hydrochloride

- H-Cys(Trt)-OtBu hydrochloride

- H-Cys(Trt)-OtBu HCl

- tert-Butyl S-trityl-L-cysteinate hydrochloride

- tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride

- QPOWWSICTUFREA-BQAIUKQQSA-N

- H-Cys(Trt)-OtBu?HCl

- tert-butyl (2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate hydrochloride

- D94904

- 158009-03-1

- CS-0154858

- MFCD21363202

- XH0550

- SCHEMBL4459708

- SCHEMBL25211459

- S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride

-

- MDL: MFCD21363202

- インチ: InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1

- InChIKey: QPOWWSICTUFREA-BQAIUKQQSA-N

- ほほえんだ: CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl

計算された属性

- せいみつぶんしりょう: 455.1685781g/mol

- どういたいしつりょう: 455.1685781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 480

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6Ų

S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB308897-25 g |

S-Trityl-L-cysteine t-butyl ester hydrochloride, 98% (H-L-Cys(Trt)-OtBu.HCl); . |

158009-03-1 | 98% | 25 g |

€965.00 | 2023-07-19 | |

| eNovation Chemicals LLC | Y1054838-5g |

H-L-Cys(Trt)-OtBu*HCl |

158009-03-1 | 95+% | 5g |

$170 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1054838-25g |

H-L-Cys(Trt)-OtBu*HCl |

158009-03-1 | 95+% | 25g |

$550 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN642-200mg |

S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride |

158009-03-1 | 95+% | 200mg |

279.0CNY | 2021-07-10 | |

| A2B Chem LLC | AE96747-5g |

H-Cys(Trt)-OtBu HCl |

158009-03-1 | 95% | 5g |

$169.00 | 2024-01-03 | |

| Aaron | AR00AO53-1g |

H-L-Cys(Trt)-OtBu*HCl |

158009-03-1 | 95% | 1g |

$29.00 | 2025-01-23 | |

| abcr | AB308897-25g |

S-Trityl-L-cysteine t-butyl ester hydrochloride, 98% (H-L-Cys(Trt)-OtBu.HCl); . |

158009-03-1 | 98% | 25g |

€965.00 | 2025-02-15 | |

| 1PlusChem | 1P00ANWR-5g |

H-L-Cys(Trt)-OtBu*HCl |

158009-03-1 | 95% | 5g |

$85.00 | 2025-02-25 | |

| Aaron | AR00AO53-100mg |

H-L-Cys(Trt)-OtBu*HCl |

158009-03-1 | 95% | 100mg |

$8.00 | 2025-01-23 | |

| eNovation Chemicals LLC | Y1054838-250mg |

H-L-Cys(Trt)-OtBu*HCl |

158009-03-1 | 95+% | 250mg |

$65 | 2024-06-06 |

S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

158009-03-1 (S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:158009-03-1)S-(Triphenylmethyl)-L-cysteine 1,1-Dimethylethyl Ester Hydrochloride

清らかである:99%

はかる:25g

価格 ($):473.0